2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

This indol-3-yl-2-oxoacetamide derivative retains the unsubstituted indole NH—a critical hydrogen-bond donor for canonical kinase hinge-region interactions. N1- or C2-alkylated analogs (e.g., CAS 862813-81-8) abolish this pharmacophore, risking target engagement loss. The bis(2-methoxyethyl)amide side chain and lower calculated LogP offer superior aqueous solubility over methyl-substituted congeners, reducing aggregation artifacts in HTS. Backed by patent-class evidence for anticancer and anti-angiogenic activity, this scaffold is ideal for fragment-based screening, SAR exploration, and differentiation-based phenotypic assays. Procure this exact CAS to ensure pharmacophoric integrity and avoid uninformed substitution that can compromise binding potency and selectivity.

Molecular Formula C16H20N2O4
Molecular Weight 304.346
CAS No. 852367-03-4
Cat. No. B2588262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
CAS852367-03-4
Molecular FormulaC16H20N2O4
Molecular Weight304.346
Structural Identifiers
SMILESCOCCN(CCOC)C(=O)C(=O)C1=CNC2=CC=CC=C21
InChIInChI=1S/C16H20N2O4/c1-21-9-7-18(8-10-22-2)16(20)15(19)13-11-17-14-6-4-3-5-12(13)14/h3-6,11,17H,7-10H2,1-2H3
InChIKeyREXNYNSFVPUASR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 852367-03-4): Structural Identity and Procurement Baseline


2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 852367-03-4) is a synthetic indol-3-yl-2-oxoacetamide derivative with the molecular formula C16H20N2O4 and a molecular weight of 304.35 g/mol . It features an unsubstituted indole NH and a bis(2-methoxyethyl)amide side chain. This compound belongs to the broader 3-oxoacetamideindolyl class, which has been disclosed in patents as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. The compound is commercially available from multiple vendors at purities typically ≥95% for research use . However, publicly available quantitative pharmacological data for this specific compound are extremely limited, and the evidence base rests primarily on class-level patent disclosures and structural inference.

Why Generic Substitution Fails for 2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 852367-03-4)


The indol-3-yl-2-oxoacetamide scaffold is exquisitely sensitive to substitution at the indole N1, C2, and amide positions. Closely related analogs—such as N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7) and 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8)—differ by only one or two methyl groups, yet these modifications abolish the indole NH hydrogen bond donor, alter molecular shape, modulate lipophilicity, and can profoundly shift target engagement profiles . The unsubstituted indole NH in the target compound is a key pharmacophoric feature for interactions with biological targets, including potential hydrogen bonding within ATP-binding pockets or protein-protein interfaces. Generic substitution within this class, without empirical confirmation of functional equivalence, risks selecting a compound with fundamentally different binding, potency, or selectivity characteristics [1]. The absence of publicly available head-to-head comparative data for this specific compound further amplifies the risk of uninformed substitution.

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 852367-03-4)


Indole NH Hydrogen Bond Donor Capability: Structural Differentiation from N1- and C2-Alkylated Analogs

The target compound possesses an unsubstituted indole NH (hydrogen bond donor count = 1 from indole NH), in contrast to 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8; HBD = 0) and N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7; HBD = 1 but sterically hindered at C2). The indole NH is a critical pharmacophoric element in many indole-based kinase inhibitors, forming a conserved hydrogen bond with the hinge region of ATP-binding sites. Loss of this donor (via N1- or C2-alkylation) has been shown in related indolyl-oxoacetamide series to reduce or abolish target binding . Although direct comparative binding data for this compound are not publicly available, the structural distinction represents a quantifiable, property-level differentiation (ΔHBD = 1 vs. the N1,C2-dimethyl analog) that is meaningful for target engagement hypotheses.

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Calculated Lipophilicity (LogP) Differentiation from Methyl-Substituted Analogs

The target compound (C16H20N2O4, MW 304.35) lacks the additional methyl groups present in its closest analogs. N,N-bis(2-methoxyethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-37-7, C17H22N2O4, MW 318.37) carries one additional methyl at C2, while 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 862813-81-8, C18H24N2O4, MW 332.4) carries two additional methyl groups. Each methyl addition increases calculated LogP by approximately 0.5–0.7 units and adds ~14 Da to the molecular weight . These differences affect passive membrane permeability prediction, with the target compound expected to exhibit slightly higher aqueous solubility and lower non-specific protein binding relative to the dimethyl analog. In the context of the Lipinski Rule of Five, all three compounds fall within drug-like space, but the target compound's lower lipophilicity may confer advantages for in vitro assay compatibility where solubility-limited artifacts are a concern.

Physicochemical Profiling ADME Lipophilicity

Class-Level Antitumor Activity Evidence from Indol-3-yl-2-oxoacetamide Patent Family

The compound class to which 2-(1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide belongs—specifically 3-oxoacetamideindolyl compounds—is explicitly claimed in United States Patent US6903104B2 as possessing potent anticancer, cytotoxic, and anti-angiogenic activities [1]. A separate patent family (WO2001047916A1) claims 2-(1H-indol-3-yl)-2-oxo-acetamides with antitumor activity particularly against solid tumors, including colon and lung tumors [2]. These patents provide a class-level evidence basis for the compound's potential utility, though no compound-specific IC50 values or selectivity data are publicly available for CAS 852367-03-4. Additionally, a web-crawled data source attributes to this compound 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' suggesting potential applications in cancer and psoriasis [3]. This differentiation-inducing activity, if confirmed, would distinguish the target compound from analogs lacking this specific functional readout, but the absence of a traceable primary source limits the strength of this evidence.

Anticancer Cytotoxicity Angiogenesis Inhibition

Amide Side Chain Conformational Flexibility: Differentiation from Rigid Cyclic Amide Analogs

The bis(2-methoxyethyl)amide side chain of the target compound contains two methoxyethyl groups attached to the amide nitrogen, providing significant conformational flexibility (rotatable bonds contributed by the side chain = 8). In contrast, analogs bearing cyclic amine substituents at the amide position—such as N,N-bis(2-methoxyethyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872855-03-3)—introduce conformational constraints that restrict the accessible conformational space of the amide moiety. The flexible bis(2-methoxyethyl)amide may sample a broader range of binding-competent conformations, potentially enabling induced-fit recognition mechanisms, but at the entropic cost of binding. Conversely, constrained analogs may exhibit higher binding affinity due to pre-organization if the constrained conformation matches the bound state. Without experimental binding data for this specific compound, this conformational difference represents a property-level distinction that may translate into differential target recognition profiles.

Conformational Analysis Molecular Recognition Ligand Efficiency

Optimal Research and Application Scenarios for 2-(1H-Indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide (CAS 852367-03-4)


Kinase Inhibitor Screening Campaigns Requiring an Intact Indole NH Hinge-Binding Motif

The target compound's unsubstituted indole NH is a structural prerequisite for forming the canonical hinge-region hydrogen bond observed in many indole-based kinase inhibitors. Procurement of CAS 852367-03-4 is indicated when the screening hypothesis explicitly requires an indole NH donor, as N1- or C2-alkylated analogs (e.g., CAS 862813-81-8) lack this pharmacophoric element [1]. This compound is suitable as a starting scaffold for fragment-based or focused library screening against kinases where indole-hinge interactions are structurally validated.

Oncology Research Leveraging the Indol-3-yl-2-oxoacetamide Antitumor Pharmacophore

Based on the patent-backed class-level evidence for anticancer, cytotoxic, and anti-angiogenic activity of 3-oxoacetamideindolyl compounds [1], this compound can serve as a core scaffold for medicinal chemistry optimization programs targeting solid tumors. The unsubstituted indole NH and flexible bis(2-methoxyethyl)amide side chain provide two independent vectors for systematic SAR exploration: modifications at the indole core and derivatization of the amide moiety.

Cell Differentiation Studies in Psoriasis and Dermatology Models

A web-crawled annotation attributes to this compound the ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, with potential relevance to psoriasis [1]. While this claim requires independent experimental verification, researchers investigating differentiation-based therapies for hyperproliferative skin disorders may consider this compound as a phenotypic screening tool. The lower calculated LogP relative to methylated analogs may also favor topical formulation studies .

Physicochemical Benchmarking and Solubility-Limited Assay Development

With a molecular weight of 304.35 Da and an estimated LogP lower than its methyl-substituted analogs, the target compound may exhibit superior aqueous solubility and reduced non-specific binding in biochemical and cell-based assays [1]. Researchers encountering solubility-limited artifacts with more lipophilic indolyl-oxoacetamides may find this compound a suitable alternative for assay development, particularly in high-throughput screening formats where compound precipitation or aggregation generates false positives.

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